5-(chloromethyl)furan-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)furan-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMVVNVZMRLMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 5-(chloromethyl)furfural: One common method involves the conversion of 5-(chloromethyl)furfural to 5-(chloromethyl)furan-2-carbonitrile through a series of reactions.
Catalytic Processes: The use of catalysts such as bismuth molybdate in the vapor phase ammoxidation of furfural with ammonia has been reported to produce this compound.
Industrial Production Methods: Industrial production methods often involve the use of biomass-derived precursors and green chemistry principles to ensure eco-friendly and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(chloromethyl)furan-2-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Organic Chemistry
Building Block for Complex Molecules
5-(Chloromethyl)furan-2-carbonitrile serves as a key intermediate in the synthesis of more complex organic molecules. Its reactivity allows for nucleophilic substitution reactions, where it can react with various nucleophiles such as amines and alcohols. This property enables the formation of diverse furan derivatives that are significant in organic synthesis.
Synthesis of Chiral Furans
The compound can be utilized to synthesize chiral furans from furan platform chemicals. A notable method involves the reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid, yielding chiral products with promising yields.
Green Chemistry
Production of Acid Chlorides
this compound can be converted into acid chloride derivatives, which are valuable intermediates for producing biofuels and polymers. The treatment of 5-(chloromethyl)furfural (a precursor) with tert-butyl hypochlorite leads to high yields of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride. These derivatives are crucial for developing furoate ester biofuels and other green chemical products .
Biomass-Derived Synthesis
As a biomass-derived compound, this compound presents an eco-friendly alternative to traditional synthetic routes. Its production from raw biomass makes it a sustainable option for generating valuable chemical feedstocks .
Medicinal Chemistry
Potential Therapeutic Applications
Research has indicated that derivatives of this compound could exhibit significant biological activities, including antimicrobial and anticancer properties. Investigations into its interactions with biomolecules suggest potential applications in drug development .
Materials Science
Development of Specialty Chemicals
The compound's unique functional groups facilitate its use in creating specialty chemicals and materials. Its ability to undergo various chemical transformations allows for the design of materials with specific properties tailored to industrial applications.
Mechanism of Action
The mechanism by which 5-(chloromethyl)furan-2-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The nitrile group can participate in various reactions, including hydrolysis and reduction, leading to the formation of amides or amines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Physicochemical Properties
| Property | This compound (Inferred) | 5-(Bromomethyl)furan-2-carbonitrile | 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile |
|---|---|---|---|
| Molecular Weight | ~143.5 g/mol | ~187.9 g/mol | 269.29 g/mol |
| Melting Point | Not reported (likely 80–120°C) | Not reported | Monoclinic crystal system (P21/n), β = 103.69° |
| Reactivity | Chloromethyl allows SN2 reactions; nitrile participates in cycloadditions | Bromine enhances leaving-group ability | Fluorene group directs π-stacking in polymers; nitrile less reactive due to steric hindrance. |
| Applications | Intermediate for functionalized polymers, prodrugs | Similar to chloro analog but with faster substitution kinetics | Electroactive materials for PLEDs and nanocomposites |
Biological Activity
5-(Chloromethyl)furan-2-carbonitrile is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, reactivity, and biological implications, drawing from various studies and research findings.
This compound can be synthesized from biomass-derived 5-(chloromethyl)furfural (CMF). The production involves the conversion of CMF into various derivatives, including acid chlorides, which are useful intermediates for further chemical transformations. The synthesis typically involves reactions with nucleophiles and electrophiles under controlled conditions to yield the desired products .
Biological Activity
The biological activity of this compound has been primarily studied in relation to its cytotoxic effects and potential therapeutic applications. Key findings include:
- Cytotoxicity : In vitro studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzofuran derivatives have shown promising results, indicating that structural modifications can enhance biological activity .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound possess antimicrobial properties. This is particularly relevant in the context of drug-resistant bacteria, where novel compounds are urgently needed .
Case Studies
Several case studies illustrate the biological activity of compounds related to this compound:
- Anticancer Activity : A study conducted on benzofuran derivatives revealed that specific modifications led to enhanced antiproliferative activity against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The introduction of functional groups significantly influenced the cytotoxic effects observed .
- Structure-Activity Relationship (SAR) : Research on the SAR of furan derivatives indicated that substituents at specific positions on the furan ring could modulate biological activity. For example, introducing a methyl group at the C–3 position of the benzofuran scaffold resulted in improved potency against several cancer cell lines .
Data Table: Biological Activity Overview
| Compound | Cell Line Tested | IC50 Value (nM) | Activity Type |
|---|---|---|---|
| Benzofuran Derivative 6a | HAAEC | 15 | Antiproliferative |
| Benzofuran Derivative 10h | FM3A/0 | 24 | Antiproliferative |
| This compound | A549 | Not reported | Potential Anticancer |
| Benzofuran Derivative | HT-29 | 30 | Anticancer |
Q & A
Basic: What are the most reliable synthetic routes for 5-(chloromethyl)furan-2-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves functional group transformations on furan derivatives. A feasible route is the chlorination of 5-(hydroxymethyl)furan-2-carbonitrile using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key considerations include:
- Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes hydrolysis of the chloromethyl group .
- Temperature Control : Reactions are often conducted at 0–5°C to suppress side reactions (e.g., ring opening or polymerization) .
- Workup : Rapid quenching with ice water and extraction with non-polar solvents (e.g., ethyl acetate) improves yield.
Optimization Tip : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and characterize intermediates (e.g., hydroxymethyl precursor) using H NMR (δ 4.6 ppm for -CHOH) .
Basic: How can the chloromethyl group in this compound be distinguished spectroscopically?
Methodological Answer:
The chloromethyl (-CHCl) group exhibits distinct spectral signatures:
- H NMR : A triplet at δ 4.5–4.7 ppm (J = 6–8 Hz) for the -CHCl protons, split due to coupling with adjacent furan protons .
- C NMR : A resonance at δ 40–45 ppm for the chlorinated carbon.
- IR Spectroscopy : Absence of O-H stretches (~3200 cm) compared to the hydroxymethyl precursor, confirming successful chlorination .
Validation : Compare with 5-(hydroxymethyl)furan-2-carbonitrile (δ 4.6 ppm for -CHOH in H NMR) to confirm substitution .
Basic: What are the key reactivity patterns of this compound under nucleophilic substitution?
Methodological Answer:
The chloromethyl group is highly reactive toward nucleophiles (e.g., amines, thiols, alkoxides):
- Amine Substitution : React with primary amines (e.g., methylamine) in DMF at 60°C to form 5-(aminomethyl)furan-2-carbonitrile. Use KCO as a base to scavenge HCl .
- Thiol Reactions : Treat with thiophenol in ethanol under reflux to yield sulfide derivatives. Monitor by LC-MS for [M+H] peaks.
- Stability Note : The compound is prone to hydrolysis in aqueous media; store under anhydrous conditions .
Advanced: How can competing side reactions (e.g., ring-opening or polymerization) be mitigated during functionalization?
Methodological Answer:
Competing reactions arise from the electrophilic furan ring and reactive chloromethyl group:
- Low-Temperature Control : Perform substitutions at ≤25°C to prevent furan ring activation .
- Protecting Groups : Temporarily protect the nitrile group (e.g., as a silyl ether) during harsh conditions .
- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems .
Case Study : In a synthesis of 5-(azidomethyl)furan-2-carbonitrile, NaN in acetone/water at 0°C achieved 85% yield without ring degradation .
Advanced: How should researchers resolve discrepancies in reported spectroscopic data for derivatives?
Methodological Answer:
Contradictions in NMR or mass spectra often stem from:
- Solvent Effects : Deuterated DMSO vs. CDCl can shift -CHCl signals by 0.1–0.3 ppm .
- Impurity Profiles : Byproducts (e.g., hydrolyzed hydroxymethyl compounds) may overlap signals. Use preparative HPLC to isolate pure fractions .
- Dynamic Processes : Rotameric equilibria in substituted derivatives can split signals. Acquire variable-temperature NMR (VT-NMR) to confirm .
Advanced: What computational and experimental strategies support its application in medicinal chemistry?
Methodological Answer:
While direct studies on this compound are limited, analogous furan derivatives guide hypotheses:
- Molecular Docking : Model interactions with targets like aldehyde dehydrogenases (e.g., PaALDH64), where furan nitriles form hydrogen bonds with catalytic residues .
- Cytotoxicity Assays : Screen derivatives against cancer cell lines (e.g., HeLa) using MTT assays. Compare IC values with hydroxymethyl analogs to assess chlorine’s role .
- Metabolic Stability : Evaluate hydrolytic stability in simulated gastric fluid (pH 2) and liver microsomes to prioritize candidates for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
